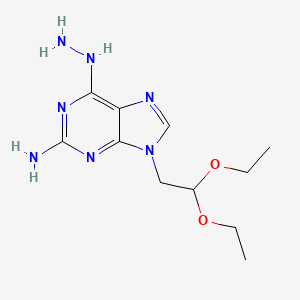
1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride is a chemical compound with the molecular formula C5H10ClNO. It is a derivative of tetrahydropyridine, a heterocyclic compound that contains a nitrogen atom in a six-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For example, the reduction of 4-pyridone with sodium borohydride in the presence of hydrochloric acid can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process may be optimized for yield and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reagents .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Further reduction can lead to the formation of piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
科学的研究の応用
1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiprotozoal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1,2,3,4-tetrahydropyridin-4-ol;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
1,2,3,6-Tetrahydropyridine: Another isomer of tetrahydropyridine with different chemical properties.
2,3,4,5-Tetrahydropyridine: A structurally similar compound with distinct reactivity.
Piperidine: A fully saturated derivative of tetrahydropyridine.
Uniqueness
1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C5H10ClNO |
|---|---|
分子量 |
135.59 g/mol |
IUPAC名 |
1,2,3,4-tetrahydropyridin-4-ol;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h1,3,5-7H,2,4H2;1H |
InChIキー |
GOEWZEAMXGKMNF-UHFFFAOYSA-N |
正規SMILES |
C1CNC=CC1O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)

![((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14766222.png)


![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)




![4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B14766271.png)



